

Synthesis and Characterization of Butachlor-d13: A Technical Guide

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Compound of Interest

Compound Name: Butachlor-d13

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **Butachlor-d13**, an isotopically labeled analog of the widely used herbicide Butachlor. Given the absence of publicly available, specific experimental data for **Butachlor-d13**, this document outlines a proposed synthetic pathway and predicted characterization data based on established chemical principles and available data for the unlabeled compound. This guide is intended to serve as a valuable resource for researchers in agrochemistry, environmental science, and drug metabolism studies who require a stable isotope-labeled internal standard for quantitative analysis of Butachlor.

Introduction

Butachlor, N-(butoxymethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide, is a pre-emergent herbicide used extensively for the control of annual grasses and some broad-leaved weeds in rice and other crops.^[1] The monitoring of its residues in environmental and biological samples is crucial for assessing its environmental fate and potential toxicological effects. Stable isotope-labeled internal standards, such as **Butachlor-d13**, are essential for accurate quantification in mass spectrometry-based analytical methods by correcting for matrix effects and variations in sample preparation and instrument response.

This guide details a proposed synthetic route for **Butachlor-d13** and outlines the expected analytical characterization using modern spectroscopic techniques.

Proposed Synthesis of Butachlor-d13

The synthesis of **Butachlor-d13** can be approached by utilizing deuterated starting materials in a synthetic sequence analogous to that of unlabeled Butachlor. A plausible retrosynthetic analysis suggests the disconnection of the molecule into three key fragments: 2,6-diethylaniline, chloroacetyl chloride, and n-butanol. To achieve a d13 labeling pattern, a combination of deuterated precursors would be required. One possible approach involves the use of 2,6-diethylaniline, chloroacetyl chloride-d2, and n-butanol-d9.

A general synthetic scheme for Butachlor involves the N-alkylation of 2,6-diethylaniline with chloroacetyl chloride, followed by reaction with an alkoxide. A more direct, one-pot synthesis has also been described.^[2]

Proposed Synthetic Protocol

The following protocol is a proposed method for the synthesis of **Butachlor-d13** and has not been experimentally validated.

Step 1: Synthesis of 2-chloro-N-(2,6-diethylphenyl)acetamide.

This intermediate can be synthesized by the reaction of 2,6-diethylaniline with chloroacetyl chloride.^[3]

Step 2: N-alkoxymethylation to yield **Butachlor-d13**.

The N-alkoxymethylation of 2-chloro-N-(2,6-diethylphenyl)acetamide with a deuterated reagent will introduce the butoxymethyl-d9 group.

Reaction:

2-chloro-N-(2,6-diethylphenyl)acetamide + ClCH₂O(CD₂)₃CD₃ (chloromethyl butyl-d9 ether) + Base → **Butachlor-d13** + Base·HCl

Materials:

- 2-chloro-N-(2,6-diethylphenyl)acetamide
- Chloromethyl butyl-d9 ether (prepared from n-butanol-d9, formaldehyde, and HCl)

- Anhydrous aprotic solvent (e.g., Toluene, THF)
- A suitable base (e.g., Sodium hydride, Potassium carbonate)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a solution of 2-chloro-N-(2,6-diethylphenyl)acetamide in anhydrous toluene under an inert atmosphere, add sodium hydride (1.2 equivalents) portion-wise at 0 °C.
- Allow the mixture to stir at room temperature for 1 hour.
- Cool the reaction mixture back to 0 °C and add a solution of chloromethyl butyl-d9 ether (1.1 equivalents) in anhydrous toluene dropwise.
- Let the reaction warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, quench the reaction by the slow addition of saturated ammonium chloride solution.
- Separate the organic layer, and extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain **Butachlor-d13**.

Characterization of Butachlor

The characterization of Butachlor is well-documented, providing a baseline for the expected analytical data for its deuterated analog.

Physicochemical Properties of Butachlor

| Property | Value | Reference |
|-------------------|---|-----------|
| Molecular Formula | C ₁₇ H ₂₆ ClNO ₂ | [4] |
| Molecular Weight | 311.85 g/mol | [4] |
| Appearance | Light yellow oily liquid | [5] |
| Melting Point | < -5 °C | [5] |
| Boiling Point | 156 °C @ 0.5 torr | [5] |
| Water Solubility | 20 mg/L (20 °C) | [5] |

Spectroscopic Data of Butachlor

Mass Spectrometry (MS)

The mass spectrum of Butachlor provides information about its molecular weight and fragmentation pattern.

| m/z | Relative Intensity (%) | Proposed Fragment |
|-----|---|-------------------|
| 311 | [M] ⁺ | Molecular Ion |
| 254 | [M - C ₄ H ₉ O] ⁺ | |
| 188 | [M - CH ₂ Cl - C ₄ H ₉ O] ⁺ | |
| 160 | [C ₁₀ H ₁₄ N] ⁺ | |
| 57 | [C ₄ H ₉] ⁺ | |

Note: This is a generalized fragmentation pattern based on typical electron ionization mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Butachlor

The ¹H and ¹³C NMR spectra provide detailed structural information.

¹H NMR (400 MHz, CDCl₃)[4]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|----------------------|--------------|-------------|---|
| 7.10 - 7.25 | m | 3H | Ar-H |
| 4.90 | s | 2H | N-CH ₂ -O |
| 4.15 | s | 2H | CO-CH ₂ -Cl |
| 3.45 | t | 2H | O-CH ₂ -CH ₂ |
| 2.60 | q | 4H | Ar-CH ₂ -CH ₃ |
| 1.50 | m | 2H | O-CH ₂ -CH ₂ -CH ₂ |
| 1.35 | m | 2H | CH ₂ -CH ₃ |
| 1.20 | t | 6H | Ar-CH ₂ -CH ₃ |
| 0.90 | t | 3H | CH ₂ -CH ₃ |

¹³C NMR (100 MHz, CDCl₃)[[4](#)]

| Chemical Shift (ppm) | Assignment |
|----------------------|---|
| 167.5 | C=O |
| 142.8 | Ar-C |
| 137.5 | Ar-C |
| 128.5 | Ar-CH |
| 126.5 | Ar-CH |
| 76.5 | N-CH ₂ -O |
| 68.0 | O-CH ₂ |
| 41.5 | CO-CH ₂ -Cl |
| 31.5 | O-CH ₂ -CH ₂ |
| 24.5 | Ar-CH ₂ |
| 19.5 | O-CH ₂ -CH ₂ -CH ₂ |
| 14.0 | Ar-CH ₂ -CH ₃ |
| 13.8 | CH ₂ -CH ₃ |

Predicted Characterization of Butachlor-d13

The introduction of 13 deuterium atoms into the Butachlor molecule will result in predictable changes in its analytical data.

Predicted Physicochemical Properties of Butachlor-d13

| Property | Predicted Value |
|-------------------|---|
| Molecular Formula | C ₁₇ H ₁₃ D ₁₃ ClNO ₂ |
| Molecular Weight | 324.93 g/mol |

Predicted Spectroscopic Data of Butachlor-d13

Mass Spectrometry (MS)

The molecular ion peak in the mass spectrum of **Butachlor-d13** will be shifted by +13 mass units compared to unlabeled Butachlor.

| m/z | Relative Intensity (%) | Proposed Fragment |
|-----|----------------------------|-------------------|
| 324 | $[M]^+$ | Molecular Ion |
| 254 | $[M - C_4D_9O]^+$ | |
| 188 | $[M - CD_2Cl - C_4D_9O]^+$ | |
| 160 | $[C_{10}H_{14}N]^+$ | |
| 66 | $[C_4D_9]^+$ | |

Nuclear Magnetic Resonance (NMR) Spectroscopy of **Butachlor-d13**

The 1H NMR spectrum of **Butachlor-d13** will be significantly simplified due to the absence of signals from the deuterated positions.

Predicted 1H NMR (400 MHz, $CDCl_3$)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|----------------------|--------------|-------------|-------------------------------------|
| 7.10 - 7.25 | m | 3H | Ar-H |
| 4.90 | s | 2H | N-CH ₂ -O |
| 2.60 | q | 4H | Ar-CH ₂ -CH ₃ |
| 1.20 | t | 6H | Ar-CH ₂ -CH ₃ |

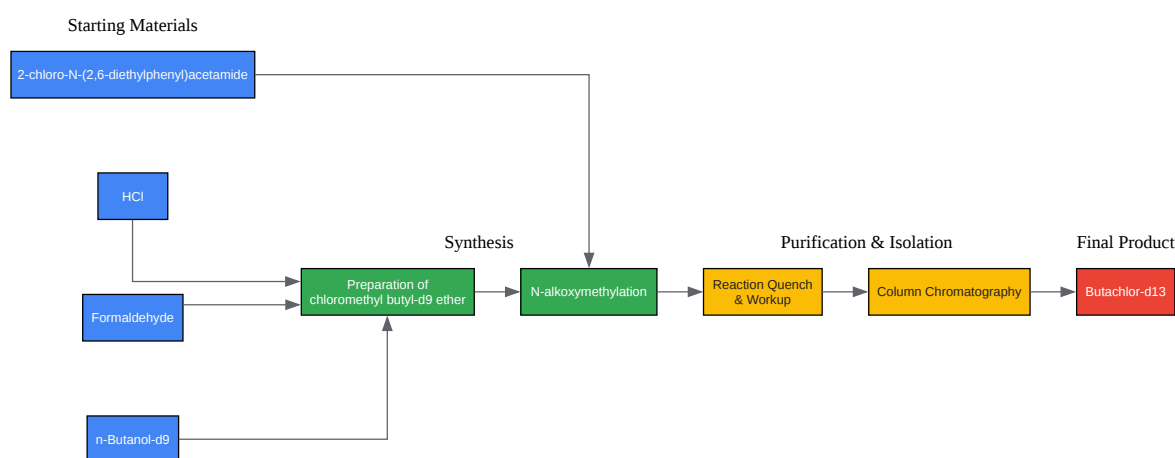
Note: Signals corresponding to the butoxy and chloroacetyl protons will be absent.

The ^{13}C NMR spectrum will show signals for all carbon atoms, but those bonded to deuterium may exhibit a slight upfield shift and a change in multiplicity due to C-D coupling.

Experimental Workflows

The synthesis and characterization of **Butachlor-d13** would follow a logical experimental workflow.

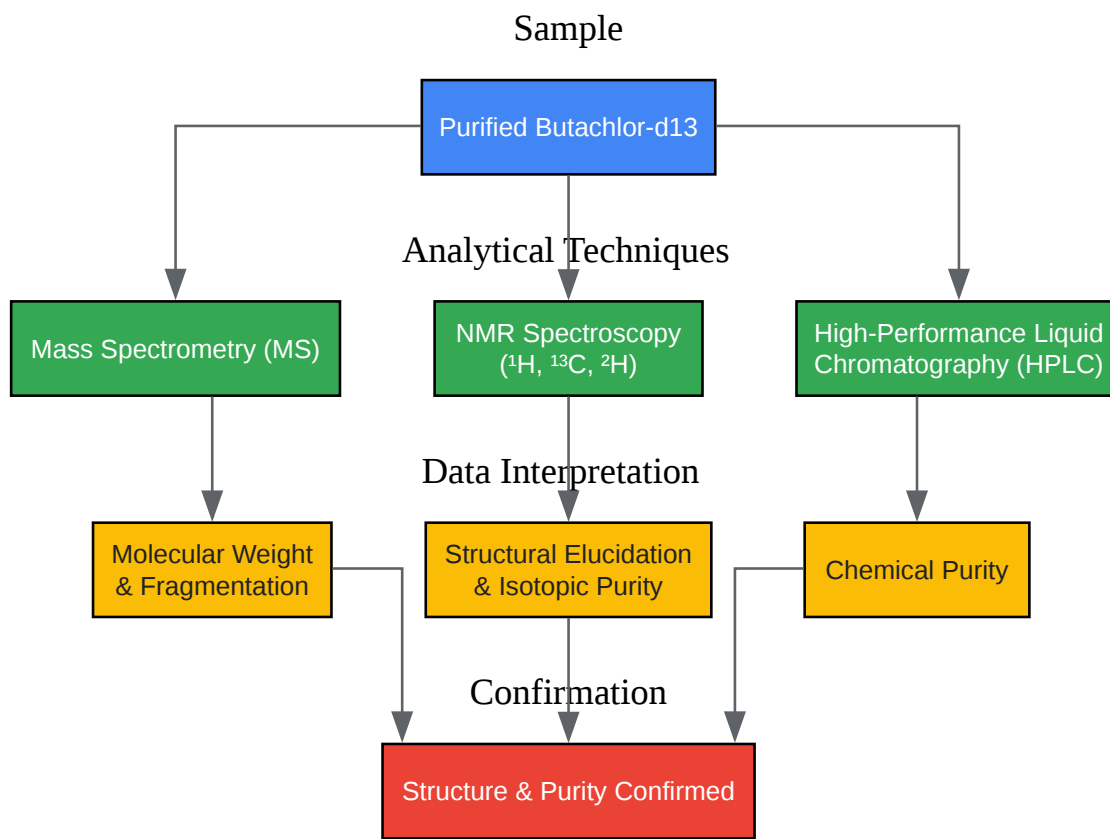
Proposed Synthetic Workflow



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Proposed synthetic workflow for **Butachlor-d13**.

Analytical Characterization Workflow



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Analytical workflow for **Butachlor-d13** characterization.

Conclusion

This technical guide provides a foundational resource for the synthesis and characterization of **Butachlor-d13**. While the synthetic protocol is proposed and the characterization data are predicted, they are based on sound chemical principles and extensive data available for the unlabeled Butachlor. The successful synthesis of **Butachlor-d13** will provide a valuable tool for the accurate and reliable quantification of Butachlor in complex matrices, thereby supporting critical research in environmental monitoring, food safety, and toxicology. Researchers undertaking this synthesis should perform thorough characterization to confirm the identity, purity, and isotopic enrichment of the final product.

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